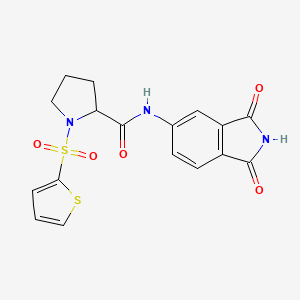

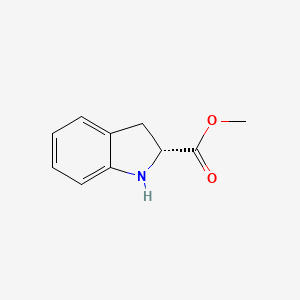

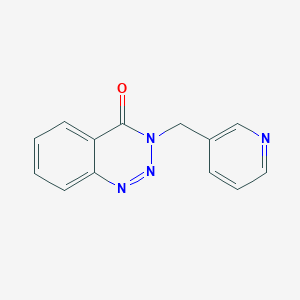

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (BDMP) is an organic compound with a wide range of applications in the scientific research field. It has been used for the synthesis of various compounds, as well as for the study of biological processes. BDMP is a simple, yet powerful compound that has been studied extensively in recent years.

Scientific Research Applications

Chemical Synthesis and Characterization

- The synthesis and characterization of N-heterocyclic carbene complexes, including benzimidazolium salts, have shown their potential in catalysis, particularly in carbon-carbon bond-forming reactions. These compounds demonstrate a highly efficient route for the formation of asymmetric biaryl compounds, even at very low loading, highlighting their importance in synthetic organic chemistry (Akkoç et al., 2016).

- Luminescent bis(pyridyl)-substituted benzimidazole platinum(II) complexes exhibit photophysical properties of interest. These complexes are luminescent in the solid state at room temperature and have a distorted square-planar coordination geometry. Their extended structure reveals weak intermolecular interactions that are discernible in the Hirshfeld surface and fingerprint plots, indicating potential applications in materials science (Destefano & Geiger, 2017).

Potential Medicinal Chemistry Applications

- A series of compounds bearing the benzimidazole moiety synthesized through a molecular hybridization approach have been evaluated for in vitro anticancer activity. Some derivatives showed promising antiproliferative activity against human cancer cell lines, suggesting the relevance of benzimidazole derivatives in the development of new anticancer drugs (Rasal, Sonawane & Jagtap, 2020).

Material Science Applications

- Lanthanide complexes involving multichelating ligands, including benzimidazole derivatives, have been synthesized, showcasing interesting magnetic properties. Such complexes have been investigated for their potential in slow magnetic relaxation, which is significant for applications in magnetic materials (Speed et al., 2017).

properties

IUPAC Name |

5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-14-10-18-19(11-15(14)2)24(13-16-6-4-3-5-7-16)21(23-18)17-8-9-20(25)22-12-17/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSEPMTVAHENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331734 |

Source

|

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

CAS RN |

860787-82-2 |

Source

|

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)